3,5-Dichlorophenylhydrazine

概述

描述

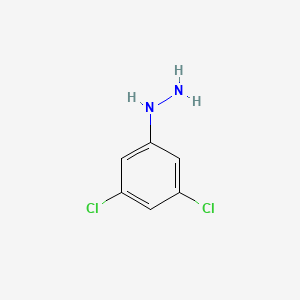

3,5-Dichlorophenylhydrazine is a chemical compound with the molecular formula C6H6Cl2N2. It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a hydrazine group. This compound is known for its applications in various chemical processes and scientific research .

准备方法

Synthetic Routes and Reaction Conditions

3,5-Dichlorophenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the reduction of the nitro group to the hydrazine group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards for its intended applications .

化学反应分析

Types of Reactions

3,5-Dichlorophenylhydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azobenzenes, while substitution reactions can produce various substituted phenylhydrazines .

科学研究应用

3,5-Dichlorophenylhydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

Biology: Researchers use it to study the effects of hydrazine derivatives on biological systems.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of 3,5-dichlorophenylhydrazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

- 3,4-Dichlorophenylhydrazine

- 2,4-Dichlorophenylhydrazine

- 4-Chlorophenylhydrazine

Uniqueness

3,5-Dichlorophenylhydrazine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinct structure allows it to be used in specialized applications that may not be suitable for other similar compounds .

生物活性

3,5-Dichlorophenylhydrazine hydrochloride (CAS Number: 63352-99-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

- Molecular Formula : C₆H₆Cl₂N₂·HCl

- Molecular Weight : 213.49 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

- Melting Point : 208–210 °C

- Boiling Point : Approximately 137 °C at reduced pressure

Synthesis and Applications

This compound hydrochloride is primarily utilized as a building block in organic synthesis. It is particularly noted for its role in synthesizing derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one, which have been investigated for their anti-leukemic properties. The compound's unique chlorination pattern enhances its reactivity and utility compared to other hydrazine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This has been attributed to its ability to disrupt cellular processes in various microorganisms. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with nucleic acid synthesis or enzyme activity.

Anti-Leukemic Potential

One of the most significant areas of research concerning this compound is its potential as an anti-leukemic agent. Studies have shown that derivatives synthesized from this compound can inhibit the growth and proliferation of leukemia cells. The exact mechanism of action remains unclear; however, it is believed that these compounds may induce apoptosis or cell cycle arrest in cancerous cells.

Toxicity and Safety Profile

This compound hydrochloride is classified as harmful if swallowed and can cause skin irritation upon contact. Its acute toxicity profile necessitates careful handling in laboratory settings. The following safety classifications apply:

| Hazard Class | Description |

|---|---|

| Acute Tox. 4 | Toxic if swallowed |

| Skin Irrit. 2 | Causes skin irritation |

| Eye Irrit. 2 | Causes serious eye irritation |

| STOT SE 3 | May cause respiratory irritation |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound hydrochloride, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| 3,4-Dichlorophenylhydrazine | 19763-90-7 | Two chlorine atoms on adjacent rings | Different biological activity profile |

| Phenylhydrazine | 100-63-0 | No chlorine substituents | Less reactive compared to dichloro variants |

| 2,4-Dichlorophenylhydrazine | 63352-99-8 | Chlorine atoms at different positions | Varies in reactivity and applications |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Anti-Leukemic Activity : A study published in Organic & Biomolecular Chemistry explored the synthesis of various derivatives from this compound and their effects on leukemia cell lines. Results indicated significant cytotoxicity against specific leukemia types.

- Antimicrobial Studies : Research conducted on the antimicrobial properties revealed that compounds derived from this compound showed efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

- Toxicological Assessments : Toxicological evaluations have been performed to assess the safety profile of this compound, indicating that while it shows promise in therapeutic applications, it poses risks that must be managed during handling.

属性

IUPAC Name |

(3,5-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOCIFROLPHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344930 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39943-56-1 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Dichlorophenylhydrazine interact with the GABAA receptor and what are the potential downstream effects?

A: While the exact mechanism of action is still under investigation, molecular docking studies suggest that this compound exhibits a strong binding affinity for the GABAA receptor [, ]. This interaction is of particular interest because the GABAA receptor is a key player in the central nervous system, responsible for mediating inhibitory neurotransmission. Compounds that enhance GABAA receptor activity, like the commonly prescribed drug Diazepam, often exhibit anticonvulsant, anxiolytic, and sedative effects. The high binding energy observed for this compound in silico suggests it may possess similar therapeutic properties [].

Q2: Could you elaborate on the binding energy findings from the in silico studies?

A: Researchers utilized molecular docking programs, specifically PatchDock and AutoDockVina, to predict the binding modes and energies of this compound and other compounds identified in Combretum micranthum leaf extract with the GABAA receptor []. The binding energy, expressed in kcal/mol, provides an indication of the strength of the interaction between the compound and the receptor. The study revealed a remarkably high binding energy for this compound, reaching -193.85 kcal/mol with PatchDock and -5.6 kcal/mol with AutoDockVina []. This binding energy is comparable to that of Diazepam, which exhibited -200.68 kcal/mol and -6.1 kcal/mol with the respective programs []. The close similarity in binding energies suggests that this compound may possess comparable pharmacological activity to Diazepam.

Q3: Beyond GABAA receptor interaction, are there other potential applications for this compound?

A: Yes, this compound serves as a critical building block in synthesizing a diverse range of chemical compounds. For example, it plays a key role in creating novel chalcone and pyrazoline derivatives, which have shown promising anticancer activity in vitro []. These derivatives target the human thymidylate synthase enzyme, a crucial enzyme in DNA synthesis and a validated target for anticancer therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。